molecular formula C12H11Cl2NO3S2 B11074014 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide

5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide

Cat. No.: B11074014
M. Wt: 352.3 g/mol
InChI Key: IKWLDFRWAYXMTK-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions. Major products formed from these reactions include 3-hydroxy-2-thiophene carboxylic derivatives and other substituted thiophene compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, thiophene derivatives generally exert their effects by modulating various biological pathways, including enzyme inhibition and receptor binding . These interactions can lead to therapeutic effects such as anti-inflammatory and anticancer activities.

Properties

Molecular Formula

C12H11Cl2NO3S2

Molecular Weight

352.3 g/mol

IUPAC Name

5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H11Cl2NO3S2/c13-9-3-1-2-4-10(9)18-8-7-15-20(16,17)12-6-5-11(14)19-12/h1-6,15H,7-8H2

InChI Key

IKWLDFRWAYXMTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCNS(=O)(=O)C2=CC=C(S2)Cl)Cl

Origin of Product

United States

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